Profluthrin
Overview
Description
Profluthrin is a synthetic pyrethroid insecticide that has been developed for use in various pest control applications. It is a part of the fluorine-containing pyrethroids, which are known for their effectiveness as mosquito repellents or mothproof repellents. The chemical structure of profluthrin includes a tetrafluoro-4-methylbenzyl group and a cyclopropane carboxylate moiety, which are characteristic of this class of insecticides .
Synthesis Analysis
The synthesis of profluthrin and its analogues has been achieved from a biomass-derived platform chemical, 5-(chloromethyl)furfural. This synthesis involves a six-step process that results in an overall yield of 65%. The approach has been applied to create two structural analogues of profluthrin, indicating the versatility of the synthetic method. Preliminary testing of these compounds has shown promising insecticidal activities against the yellow fever mosquito Aedes aegypti .
Molecular Structure Analysis
Profluthrin's molecular structure is characterized by the presence of a cyclopropane carboxylate core with a propenyl side chain and a tetrafluoro-4-methylbenzyl moiety. This structure is responsible for its insecticidal properties and also influences its metabolic fate in organisms .
Chemical Reactions Analysis
Upon administration to rats, profluthrin undergoes various metabolic reactions. The main metabolic pathways include ester cleavage, hydroxylation of the methyl group on the benzene ring, and subsequent glucuronidation or oxidation to carboxylic acid. Minor reactions involve oxidation of the geminal dimethyl groups on the cyclopropane ring, hydration of the propenyl double bond, and ω-oxidation leading to mercapturic acid conjugation .
Physical and Chemical Properties Analysis
The physical and chemical properties of profluthrin are closely related to its efficacy and safety profile. When administered to rats, about 70% of profluthrin is absorbed and metabolized, with the majority being excreted in the urine within 48 hours. The plasma concentration reaches its maximum at 6-8 hours post-administration, with a half-life of 37-52 hours. The absorption rate is slightly lower at higher doses, but the kinetics and distribution remain consistent. Several metabolites have been identified in the urine and feces, which are indicative of the compound's metabolic pathways .
Relevant Case Studies
Case studies involving profluthrin have focused on its metabolism and the identification of potential biomarkers for exposure. In rats, the urinary excretion kinetics of profluthrin metabolites were examined to find suitable biomarkers for monitoring exposure in the general population. Four major metabolites were identified and quantified, with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (CH3-FB-Al) being considered an optimal biomarker due to its proportional excretion to the absorbed amounts of profluthrin over a wide exposure range . Additionally, the identification of urinary metabolites in rats administered profluthrin has provided essential data for evaluating the health effects of exposure to pyrethroids in humans .
Scientific Research Applications
Biomarkers for Monitoring Profluthrin Exposure
Yoshida (2014) conducted a study to identify biomarkers for monitoring profluthrin exposure. This research focused on the urinary excretion kinetics of profluthrin metabolites in rats. The study found that certain metabolites in urine could be proportional to the absorbed amounts of profluthrin, making them suitable as biomarkers for monitoring exposure in populations (Yoshida, 2014).
Temporal Trends in Pyrethroid Exposure
Hamada et al. (2020) investigated the increase in exposure to hygiene-used pyrethroids, including profluthrin, by analyzing urinary metabolites in Japanese children. This study revealed significant increases in hygiene-pyrethroid metabolites over a decade, highlighting the growing exposure to these compounds (Hamada et al., 2020).
Profluthrin Metabolism in Rats
A study by Abe et al. (2015) focused on the metabolism of profluthrin in rats. It provided detailed insights into the metabolic pathways and excretion of profluthrin, which is essential for understanding its pharmacokinetics and potential impact on health (Abe et al., 2015).
Estimating Household Exposure to Pyrethroids
Yoshida et al. (2021) estimated the exposure of Japanese children to various pyrethroids, including profluthrin, through inhalation and other pathways. This research is crucial in understanding the extent of pyrethroid exposure in residential settings (Yoshida et al., 2021).
Identification of Urinary Metabolites
Another study by Yoshida (2012) identified major metabolites in the urine of rats administered with profluthrin. This research is foundational in establishing biological indexes for evaluating pyrethroid absorption in the general population (Yoshida, 2012).
properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMRUPNXPWLGF-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Profluthrin | |
CAS RN |
223419-20-3 | |
Record name | Profluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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